molecular formula C9H14O4 B13992072 2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid

2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid

Cat. No.: B13992072
M. Wt: 186.20 g/mol
InChI Key: XXGKJKNSSZBTDM-UHFFFAOYSA-N
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Description

2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid is an organic compound with the molecular formula C9H14O4. It is characterized by a cyclopentane ring substituted with a methoxycarbonyl group and an acetic acid moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid typically involves the esterification of cyclopentanone followed by subsequent functional group transformations. One common method includes the following steps:

    Esterification: Cyclopentanone is reacted with methanol in the presence of an acid catalyst to form methyl cyclopentyl ketone.

    Carboxylation: The methyl cyclopentyl ketone is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxyl group.

    Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentaneacetic acid: Similar in structure but lacks the methoxycarbonyl group.

    Methyl cyclopentyl ketone: Contains a ketone group instead of the acetic acid moiety.

    Cyclopentanone: A simpler structure with only a ketone group.

Uniqueness

2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid is unique due to the presence of both a methoxycarbonyl group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(3-methoxycarbonylcyclopentyl)acetic acid

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-3-2-6(4-7)5-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

XXGKJKNSSZBTDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C1)CC(=O)O

Origin of Product

United States

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